molecular formula C15H11ClN2O2 B2535072 4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1039928-33-0

4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2535072
CAS No.: 1039928-33-0
M. Wt: 286.72
InChI Key: WQZVOIRBROYEFN-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is an organic compound that belongs to the class of phthalazinones It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 3-chloro-4-methoxyaniline with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. Common reagents used in this synthesis include acetic acid and sulfuric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with inflammatory pathways or stress response proteins, modulating their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyacetophenone: Shares the chloro and methoxy substituents but differs in the core structure.

    4-Chloro-3-methoxyphenylboronic acid: Similar substituents but different functional groups.

    3-Chloro-4-methoxyaniline: Precursor in the synthesis of the target compound.

Uniqueness

4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is unique due to its specific dihydrophthalazinone core, which imparts distinct chemical and biological properties

Biological Activity

4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a synthetic compound belonging to the class of phthalazinones. Its structure includes a chloro and methoxy substituent on the phenyl ring, which contributes to its biological activity. This article examines the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by empirical data and case studies.

  • Molecular Formula : C₁₅H₁₁ClN₂O₂
  • Molecular Weight : 286.71 g/mol
  • CAS Number : 1039928-33-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxyaniline with phthalic anhydride under acidic conditions. This process yields the final product through cyclization reactions, often utilizing acetic acid and sulfuric acid as catalysts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ampicillin .
PathogenMIC (µg/mL)Reference
E. coli25
S. aureus30

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Cell Line Studies : In studies involving HT-29 and COLO-205 cell lines, this compound exhibited cytotoxic effects with IC50 values indicating potent activity .
Cell LineIC50 (µM)Reference
HT-2910.55
COLO-2059.10

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, including those related to angiogenesis such as VEGFR2 .
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 and G2/M phases, leading to increased apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several phthalazinone derivatives, including this compound. Results indicated that this compound outperformed several known antibiotics in inhibiting bacterial growth in vitro.

Study on Anticancer Properties

In an experimental setup involving human cancer cell lines, the compound was tested for its ability to induce apoptosis. The results showed a significant increase in apoptotic markers when treated with varying concentrations of the compound compared to control groups.

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-20-13-7-6-9(8-12(13)16)14-10-4-2-3-5-11(10)15(19)18-17-14/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZVOIRBROYEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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